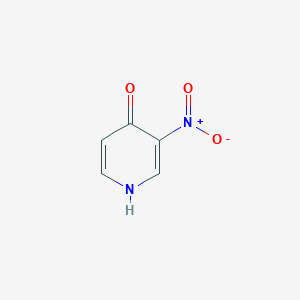

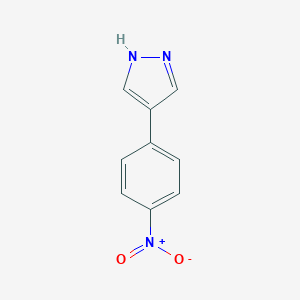

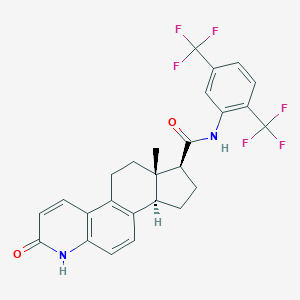

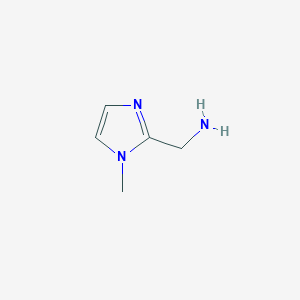

4-(4-nitrophenyl)-1H-pyrazole

Overview

Description

4-Nitrophenol (4-NP) is a compound that has been used as a benchmark to assess the activity of nanostructured materials . It’s highly soluble and its nitro groups have a strong electron-withdrawing ability .

Synthesis Analysis

The catalytic reduction of 4-NP has been explored by many researchers . They synthesized efficient catalytic nanostructured materials and used them as catalysts for the reduction of nitrophenol in the presence of reducing agents . For instance, pyrazoline was synthesized by cyclization of chalcone and hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of 4-NP and its derivatives has been studied using various techniques such as X-ray diffraction and spectroscopic methods including NMR, FTIR, ES-MS, and UV .

Chemical Reactions Analysis

The catalytic reduction of 4-NP in the presence of various reducing agents, such as NaBH4 and hydrazine (N2H4), is a widely used reaction to examine the activity of catalytic nanostructures in an aqueous environment .

Physical And Chemical Properties Analysis

4-NP is highly soluble and its nitro groups have a strong electron-withdrawing ability, which makes it difficult to separate aromatic nitro compounds from water by conventional techniques .

Scientific Research Applications

Biochemistry: Chromogenic Substrate for Enzyme Inhibition Studies

4-(4-nitrophenyl)-1H-pyrazole is utilized as a chromogenic substrate in biochemistry, particularly for enzyme inhibition studies. It acts as a colorimetric probe to detect the presence or measure the activity of certain enzymes . When the compound is cleaved by an enzyme, it releases a colored product that can be quantified using spectrophotometric methods. This application is crucial for understanding enzyme kinetics and designing enzyme inhibitors.

Pharmaceuticals: Precursor in Drug Synthesis

In the pharmaceutical industry, this compound serves as a precursor for synthesizing various drugs . Its transformation into different derivatives enables the creation of compounds with potential therapeutic effects. Research into its derivatives has shown promise in the development of selective agents against certain types of cancer cells, highlighting its importance in medicinal chemistry.

Material Science: Nanoparticle Stabilization

The compound finds application in material science, where it is used to stabilize nanoparticles during the synthesis process . The nitro group in the compound can interact with metal surfaces, facilitating the formation of nanoparticles with desired properties. These nanoparticles have applications in catalysis, electronics, and other advanced materials.

Analytical Chemistry: Development of Biosensors

4-(4-nitrophenyl)-1H-pyrazole is used in the development of biosensors . These sensors are designed to detect specific biological molecules, with the compound acting as a recognition element. Its specificity and reactivity make it an excellent candidate for creating sensitive and selective biosensors for various analytical applications.

Environmental Science: Pollutant Degradation

Environmental science benefits from the use of 4-(4-nitrophenyl)-1H-pyrazole in the degradation of pollutants . The compound can be reduced to less harmful substances, aiding in the removal of toxic chemicals from the environment. This is particularly relevant for treating industrial waste and mitigating environmental pollution.

Agricultural Research: Pesticide Development

In agricultural research, derivatives of 4-(4-nitrophenyl)-1H-pyrazole are explored for their potential use as pesticides . The compound’s structure allows for modifications that can target specific pests, providing a basis for developing new, more effective agricultural chemicals.

Mechanism of Action

Target of Action

Related compounds such as 4-nitrophenyl phosphate have been found to interact with proteins like low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 in humans .

Mode of Action

It’s worth noting that nitrophenol compounds have been studied for their catalytic reduction properties . In a similar vein, 4-nitrophenyl derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine, an excitatory neurotransmitter .

Biochemical Pathways

For instance, 2-chloro-4-nitrophenol (2C4NP) is degraded via the 1,2,4-benzenetriol (BT) pathway in a Gram-negative bacterium . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .

Pharmacokinetics

A study on 18 derivatives of p-nitrophenyl hydrazones, which could be structurally similar, has predicted their drug-likeness and adme properties .

Result of Action

The fluorescence of silicon nanoparticles can be regulated by 4-nitrophenol, which has been used to detect α-glucosidase activity .

Action Environment

The environment can influence the action, efficacy, and stability of 4-(4-nitrophenyl)-1H-pyrazole. For instance, the catalytic reduction of 4-nitrophenol, a related compound, has been studied in the presence of various reducing agents and nanostructured materials .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(4-nitrophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-3-1-7(2-4-9)8-5-10-11-6-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNBVJYDTGBDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375542 | |

| Record name | 4-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-nitrophenyl)-1H-pyrazole | |

CAS RN |

114474-26-9 | |

| Record name | 4-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Nitrophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)

![4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B47277.png)